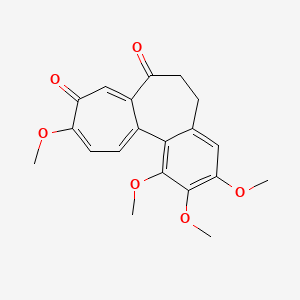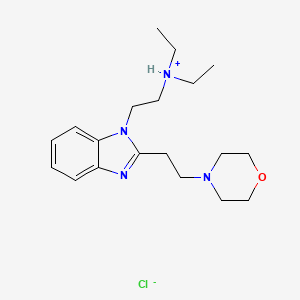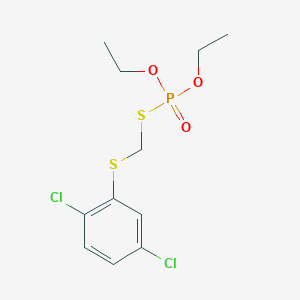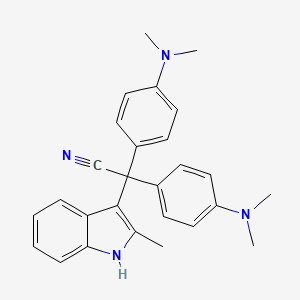
Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . Another approach is the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the indole ring .
Industrial Production Methods
Industrial production of indole derivatives typically employs large-scale organic synthesis techniques. These methods often involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole ring into more oxidized forms, such as indole-3-carboxylic acid.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for reduction reactions.
Acid Catalysts: Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acid, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
5-Methoxyindole-2-carboxylic acid: Another indole derivative with potential biological activities.
Indole-3-carbaldehyde: A metabolite of dietary tryptophan with various biological effects.
Uniqueness
Indole-3-carboxylic acid, 5-methoxy-2-methyl-1-phenyl-, 2-(diethylamino)ethyl ester, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
18235-87-5 |
|---|---|
Formule moléculaire |
C23H29ClN2O3 |
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
diethyl-[2-(5-methoxy-2-methyl-1-phenylindole-3-carbonyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C23H28N2O3.ClH/c1-5-24(6-2)14-15-28-23(26)22-17(3)25(18-10-8-7-9-11-18)21-13-12-19(27-4)16-20(21)22;/h7-13,16H,5-6,14-15H2,1-4H3;1H |
Clé InChI |
WQGXFWXRNJECGX-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















